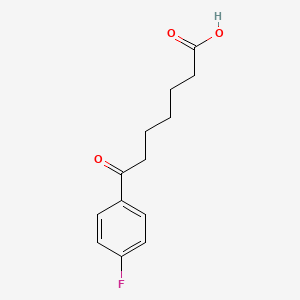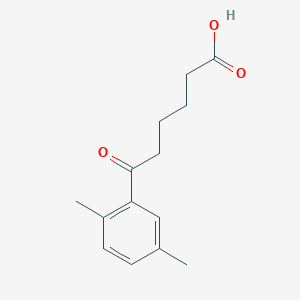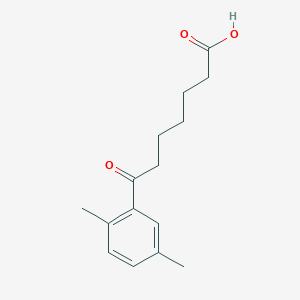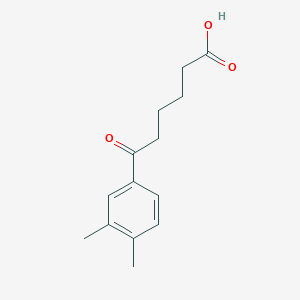
8-Oxododecanoic acid
Vue d'ensemble
Description
8-Oxododecanoic acid is a medium-chain fatty acid characterized by the presence of a ketone functional group at the 8th carbon atom. This compound, with the molecular formula C12H22O3, is utilized as a building block in organic synthesis and has been identified as a metabolite in bacterial cultures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxododecanoic acid can be achieved through various methods. One common approach involves the oxidation of dodecanoic acid. For instance, the oxidation of dodecanoic acid using periodic acid in tertiary butyl alcohol yields this compound with an isolated yield of 71% .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale oxidation of dodecanoic acid under controlled conditions to ensure high yield and purity. The process may include steps such as saponification, low-temperature recrystallization, and catalytic reduction .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Oxododecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Periodic acid is commonly used as an oxidizing agent.
Reduction: Catalytic reduction can be employed to convert the ketone group to an alcohol.
Substitution: Various nucleophiles can be used to substitute the ketone group.
Major Products: The major products formed from these reactions include reduced forms of the compound (e.g., alcohols) and substituted derivatives depending on the reagents used .
Applications De Recherche Scientifique
8-Oxododecanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied as a metabolite in bacterial cultures, providing insights into microbial metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of 8-Oxododecanoic acid involves its interaction with specific molecular targets and pathways. The ketone functional group plays a crucial role in its reactivity, allowing it to participate in various biochemical reactions. The exact molecular targets and pathways are still under investigation, but its role as a metabolite suggests involvement in metabolic pathways .
Comparaison Avec Des Composés Similaires
7-Oxododecanoic acid: Similar in structure but with the ketone group at the 7th carbon atom.
3-Oxododecanoic acid: Another structural isomer with the ketone group at the 3rd carbon atom.
Uniqueness: 8-Oxododecanoic acid is unique due to its specific position of the ketone group, which influences its reactivity and applications. Its distinct properties make it valuable in various fields of research and industry .
Propriétés
IUPAC Name |
8-oxododecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-2-3-8-11(13)9-6-4-5-7-10-12(14)15/h2-10H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUXZPGBXGKAGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645369 | |
| Record name | 8-Oxododecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92037-99-5 | |
| Record name | 8-Oxododecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















